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molecular formula C3F4IN B8486250 Propanenitrile, 2,2,3,3-tetrafluoro-3-iodo- CAS No. 99643-24-0

Propanenitrile, 2,2,3,3-tetrafluoro-3-iodo-

Cat. No. B8486250
M. Wt: 252.94 g/mol
InChI Key: LVRINBHZCAUHAD-UHFFFAOYSA-N
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Patent
US06166157

Procedure details

A mixture of 150 g of fine powder of ICF2CF2CONH2 and 235 g of P2O5 was heated at 130 to 150° C., during which time volatiles were distilled out. Final volatiles were collected in a -78° C. trap at 26.6 kPa. A total of 125.3 g of crude product was obtained, 95% pure by GC. Redistillation gave pure product, bp 60-61° C. 19F NMR: -63.3 (t, J=10.4 Hz, 2F), -100.5 (t, J=10.4 Hz, 2F). IR(neat): 2264 (w), 1235 (s), 1196 (s), 1172 (s), 1146 (s), 1089 (s), 1065 (s), 893 (s).
[Compound]
Name
fine powder
Quantity
150 g
Type
reactant
Reaction Step One
Name
ICF2CF2CONH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
235 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]([C:5]([C:8]([NH2:10])=O)([F:7])[F:6])([F:4])[F:3].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[I:1][C:2]([F:4])([F:3])[C:5]([F:7])([F:6])[C:8]#[N:10]

Inputs

Step One
Name
fine powder
Quantity
150 g
Type
reactant
Smiles
Name
ICF2CF2CONH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(F)(F)C(F)(F)C(=O)N
Name
Quantity
235 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
were distilled out
CUSTOM
Type
CUSTOM
Details
Final volatiles were collected in a -78° C. trap at 26.6 kPa

Outcomes

Product
Name
Type
product
Smiles
IC(C(C#N)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 125.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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